molecular formula C13H16N2 B7873902 3-Methyl-4-(piperidin-1-yl)benzonitrile

3-Methyl-4-(piperidin-1-yl)benzonitrile

Cat. No.: B7873902
M. Wt: 200.28 g/mol
InChI Key: NJMXGMIOZKINEC-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-1-yl)benzonitrile is a benzonitrile derivative featuring a methyl group at the 3-position and a piperidin-1-yl substituent at the 4-position of the aromatic ring. The piperidine moiety enhances basicity and lipophilicity, influencing solubility and bioavailability, while the nitrile group may contribute to binding interactions in biological systems.

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMXGMIOZKINEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with piperidine under specific conditions. One common method is to use a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, which then reacts with the 3-methylbenzonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(piperidin-1-yl)benzonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for yield and purity through various purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-1-yl)benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-4-(piperidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the nitrile group can participate in polar interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-methyl-4-(piperidin-1-yl)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Key Applications/Activity References
3-Methyl-4-(piperidin-1-yl)benzonitrile C13H15N2 197.27* Benzonitrile core, 3-methyl, 4-piperidine Intermediate (inferred) N/A
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C17H23N3 269.38 Dual piperidine rings, chair conformations, van der Waals packing Antitumor/antimalarial precursor
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl C13H18ClN3 251.76 Aminomethyl-piperidine, hydrochloride salt Improved solubility (salt form)
MIV-4 (4-(3-(4-(Cyclopentyl(3-fluorophenyl)(hydroxy)methyl)piperidin-1-yl)propoxy)benzonitrile) C27H35FN2O2 438.59 Bulky cyclopentyl-fluorophenyl group, hydroxypropoxy linker Menin-MLL inhibitor (leukemia)
OXS008255 (3-Methyl-4-[1-(3-methyl-1H-indazol-6-yl)imidazo[4,5-c]pyridin-6-yl]benzonitrile) C21H17N5F 358.14 Fused indazole-imidazopyridine, 3-methyl Acute Myeloid Leukemia treatment

*Calculated based on molecular formula.

Key Observations:
  • Piperidine vs. Aminomethyl-Piperidine: The hydrochloride salt in 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile enhances solubility compared to the non-ionic 3-methyl analog .
  • Fused Ring Systems : OXS008255’s indazole-imidazopyridine framework demonstrates higher specificity in leukemia treatment compared to simpler benzonitriles .

Crystallographic and Electronic Properties

  • Crystal Packing : 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile adopts chair conformations with van der Waals-dominated packing, suggesting similar solid-state behavior for the target compound .

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